4-Nitro-2,3-dihydro-1H-inden-1-amine
Description
4-Nitro-2,3-dihydro-1H-inden-1-amine is a bicyclic aromatic amine characterized by a nitro (-NO₂) substituent at the 4-position of the indene ring and an amine (-NH₂) group at the 1-position. Its hydrochloride salt form (CAS: 857283-62-6 or 2137096-29-6) is commonly used in laboratory settings for synthesis and pharmacological studies .
Properties
IUPAC Name |
4-nitro-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-8-5-4-7-6(8)2-1-3-9(7)11(12)13/h1-3,8H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVWWESVVPXRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Nitro-2,3-dihydro-1H-inden-1-amine typically involves multiple steps. One common method starts with the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone. This intermediate is then reduced to an alcohol and dehydrated to yield nitromethylindene. Finally, hydrogenation over palladium on carbon (Pd/C) produces the desired amine, which can be converted to its hydrochloride salt for stability .
Chemical Reactions Analysis
4-Nitro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Nitro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Nitro-2,3-dihydro-1H-inden-1-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The amine group can form hydrogen bonds and participate in nucleophilic reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
a) 2,3-Dihydro-1H-inden-1-amine (Base Structure)
- Molecular Formula : C₉H₁₁N
- Key Differences : Lacks the nitro group, reducing electron-withdrawing effects.
- Bioactivity : Acts as a precursor for dopamine/serotonin analogs (e.g., indatraline) .
- Example : (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride (CAS: 61341-86-4) is used in chiral synthesis .
b) 4-(2,3-Dihydro-1H-inden-5-yl)pyrimidin-2-amine
- Molecular Formula : C₁₃H₁₃N₃
- Key Differences : Pyrimidine ring substitution enhances π-π stacking, improving DNA/RNA targeting.
- Applications : Intermediate in kinase inhibitor development .
c) 2,3-Dihydro-1H-inden-4-amine (CAS: 32202-61-2)
- Molecular Formula : C₉H₁₁N
- Key Differences : Nitro group absent; amine at the 4-position alters steric and electronic profiles.
Derivatives with Modified Amine Groups
a) Urea/Thiourea Derivatives
- Example : 4-Nitro-2,3-dihydro-1H-inden-1-amine linked to 4-bromophenyl urea (Compound 4b, IC₅₀: 12.3 µM in DPPH assay) .
- Key Findings : Thiourea derivatives exhibit superior antioxidant activity compared to parent amines due to enhanced radical scavenging .
b) N-Alkylated Derivatives
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Antioxidant Activity : Urea/thiourea derivatives of 4-nitro-2,3-dihydro-1H-inden-1-amine demonstrate radical scavenging efficacy comparable to ascorbic acid in DPPH assays .
- Opioid Receptor Targeting : Enantiopure (R)-forms are prioritized in µ-opioid agonist design due to biased G-protein signaling .
- Synthetic Challenges : Steric hindrance at the 1-position complicates N-alkylation; microwave-assisted synthesis improves yields .
Biological Activity
4-Nitro-2,3-dihydro-1H-inden-1-amine (4-NO2-DHA) is an organic compound with a bicyclic structure that has garnered attention for its diverse biological activities. This article delves into the mechanisms of action, biochemical properties, and various biological effects of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
4-NO2-DHA has the chemical formula CHNO and a molecular weight of approximately 176.17 g/mol. The presence of a nitro group at the 4-position significantly influences its reactivity and biological properties, making it an important subject in medicinal chemistry.
The biological activity of 4-NO2-DHA is primarily attributed to its interactions with various biomolecules:
- Enzyme Interactions : It interacts with cytochrome P450 enzymes, which are crucial for the metabolism of drugs and xenobiotics in the body. The nitro group can undergo reduction to form reactive intermediates that may bind to proteins and DNA, potentially leading to structural modifications.
- Receptor Binding : 4-NO2-DHA exhibits high affinity for multiple receptors, influencing cellular signaling pathways. It can modulate transcription factors that regulate gene expression related to cell growth, differentiation, and apoptosis.
Biological Activities
Research has highlighted several key biological activities associated with 4-NO2-DHA:
Antioxidant Activity
Studies indicate that 4-NO2-DHA possesses significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
Anticancer Activity
Compounds derived from 4-NO2-DHA have shown potential anticancer properties. For instance, derivatives have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms.
Neuroprotective Effects
Inhibition of monoamine oxidase B (MAO-B) by 4-NO2-DHA derivatives has been explored as a strategy for treating neurodegenerative diseases such as Parkinson's disease. Some derivatives demonstrated comparable efficacy to established MAO-B inhibitors like Selegiline .
Antimicrobial Activity
Research has shown that 4-NO2-DHA exhibits antimicrobial effects against various bacterial strains. Its minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria .
Study on MAO-B Inhibition
A study investigated the structure-activity relationship (SAR) of new 2,3-dihydro-1H-inden-1-amines, including derivatives of 4-NO2-DHA. Compounds L4 (IC = 0.11 μM), L8 (IC = 0.18 μM), and others showed potent MAO-B inhibitory activity, suggesting their potential as therapeutic agents in neurodegenerative disorders .
Anticancer Research
In vitro studies on derivatives of 4-NO2-DHA revealed significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
